N6-Methyladenosine 5'-monophosphate disodium salt

Glycogen metabolism Allosteric regulation Enzyme kinetics

Standard AMP cannot substitute for N6-mAMP in m6A biology-it lacks the N6-methyl group and 5'-phosphate required for antibody elution or MAPDA deaminase recognition. This disodium salt form (m6AMP-Na₂, CAS 81921-35-9) is the definitive reagent for: • Competitive elution of m6A-modified RNA from anti-m6A antibodies (20 mM in IP buffer) • Substrate specificity assays for MAPDA/ADAL (74-fold preference over AMP) • Adenylate kinase discrimination studies (13,700-fold selectivity vs. AMP) Supplied as ≥97% HPLC crystalline solid, soluble at 20 mg/mL (49.36 mM) in aqueous buffers. Stable at -20°C. Direct replacement for catabolic pathway studies.

Molecular Formula C11H16N5NaO7P
Molecular Weight 384.24 g/mol
Cat. No. B15617779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Methyladenosine 5'-monophosphate disodium salt
Molecular FormulaC11H16N5NaO7P
Molecular Weight384.24 g/mol
Structural Identifiers
InChIInChI=1S/C11H16N5O7P.Na/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(18)7(17)5(23-11)2-22-24(19,20)21;/h3-5,7-8,11,17-18H,2H2,1H3,(H,12,13,14)(H2,19,20,21);/t5-,7-,8-,11-;/m1./s1
InChIKeyZCOVHMBFWMMPJG-YCSZXMBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Methyladenosine 5'-Monophosphate Disodium Salt: Identity & Procurement


N6-Methyladenosine 5'-monophosphate disodium salt (m6AMP-Na₂; CAS 81921-35-9; molecular formula C₁₁H₁₄N₅Na₂O₇P; MW 405.21) is the 5'-monophosphate nucleotide derivative of N6-methyladenosine (m6A), the most abundant post-transcriptional modification in eukaryotic mRNA [1]. It is supplied as a disodium salt crystalline solid with ≥95–≥97% purity (HPLC) by major vendors, stored at −20 °C . The compound serves dual biochemical roles: it is an allosteric activator of glycogen phosphorylase b (Ka = 22 µM) and a non-competitive inhibitor of rat adenylate kinase II (Ki = 4.2 mM) [2][3]. Unlike the parent nucleoside m6A, the 5'-monophosphate form is the direct catabolic intermediate generated from m6A-modified RNA turnover and is specifically processed by the evolutionarily conserved deaminase MAPDA/ADAL [1].

m6A RNA catabolism studies MAPDA/ADAL deaminase substrate; disodium salt enables high-purity aqueous workflows.
Adenylate kinase selectivity profiling Non-competitive inhibitor probe for isozyme discrimination; AMP cannot substitute.
Glycogen phosphorylase allosteric activation Reported lower activation concentration than AMP; suitable for crystallographic and kinetic studies.

m6AMP Disodium Salt: Irreplaceability vs. AMP and m6A


The N6-methyl modification at the adenine base fundamentally alters molecular recognition by enzymes that process adenosine nucleotides. Adenylate kinases, which are essential for cellular nucleotide homeostasis, discriminate against N6-mAMP by factors of ~33-fold (AMPK3) to ~11-fold (AMPK4) at the Km level compared with unmodified AMP, serving as molecular filters that prevent m6AMP phosphorylation to m6ATP [1]. Conversely, the dedicated catabolic enzyme MAPDA/ADAL (N6-methyl-AMP deaminase) exhibits strong preference for N6-mAMP (kcat/Km = 126 mM⁻¹ s⁻¹ for human MAPDA) over AMP (kcat/Km = 1.7 mM⁻¹ s⁻¹), a ~74-fold catalytic efficiency differential [1]. These divergent selectivity profiles mean that substituting N6-mAMP with AMP in any assay involving m6A biology—whether studying RNA modification catabolism, adenylate kinase specificity, or m6A immunoprecipitation—will produce biochemically non-equivalent results. Furthermore, the disodium salt form provides aqueous solubility of 20 mg/mL (49.36 mM), superior to the free acid and enabling high-concentration stock preparation required for competitive elution protocols .

This product
N6-Methyl-AMP disodium salt
Authentic m6A nucleotide metabolite; recognized by MAPDA and anti-m6A antibodies; high aqueous solubility.
Common substitute
AMP (adenosine 5'-monophosphate)
Lacks N6-methyl group; not a substrate for MAPDA; does not compete in m6A immunoprecipitation; adenylate kinase kinetics differ fundamentally.
This product
m6AMP disodium salt
Contains 5'-phosphate for enzyme recognition and antibody hapten mimicry; soluble to 20 mg/mL in water without organics.
Common substitute
N6-Methyladenosine (m6A nucleoside)
Missing 5'-phosphate; cannot activate phosphorylase or serve as adenylate kinase probe; fails competitive elution in m6A-RIP.
This product
Disodium salt crystalline solid
Consistent solubility and stability; directly prepares 20 mM stocks for immunoprecipitation.
Common substitute
Free acid or other counterion forms
Lower aqueous solubility may require organic co-solvents; risks antibody denaturation in m6A-RIP protocols.

m6AMP Disodium Salt: Quantitative Differentiation Evidence


Glycogen Phosphorylase b Activation Potency

N6-Methyladenosine 5'-monophosphate disodium salt activates glycogen phosphorylase b with an activation constant (Ka) of 22 µM [1]. In contrast, the natural activator AMP exhibits half-maximal activation of phosphorylase b at approximately 466 µM (0.466 mM) as documented in the BRENDA enzyme database (entry 488289) [2]. This represents an approximately 21-fold higher activation potency for m6AMP relative to AMP. The enhanced potency is attributed to the N6-methyl substituent improving binding interactions at the allosteric activator site, a property not shared by unmodified AMP or the parent nucleoside m6A, which lacks the 5'-phosphate required for allosteric regulation.

Glycogen phosphorylase activation
Cross-study comparable
Ka = 22 µM (m6AMP) vs. half-maximal activation ~466 µM for AMP – approximately 21-fold lower concentration
Reported higher activation potency; supports allosteric site studies at lower nucleotide levels.
Rabbit skeletal muscle phosphorylase b; compare with BRENDA AMP data.
Glycogen metabolism Allosteric regulation Enzyme kinetics

Adenylate Kinase Substrate Discrimination

The cytosolic adenylate kinases AMPK3 and AMPK4 from Arabidopsis thaliana exhibit strong kinetic discrimination against the methylated nucleotide. For AMPK3, the Km for N6-mAMP is 3220 ± 600 µM compared to 99 ± 27 µM for AMP, yielding a selectivity ratio of approximately 32.5 (Km ratio) [1]. For AMPK4, the Km for N6-mAMP is 7080 ± 1620 µM versus 620 ± 110 µM for AMP, representing an approximately 11.4-fold preference for AMP [1]. Critically, the catalytic efficiency (kcat/Km) for AMPK3 with N6-mAMP is only 0.27 × 10⁻² mM⁻¹ s⁻¹, compared to 37 mM⁻¹ s⁻¹ with AMP—a ~13,700-fold discrimination at the catalytic efficiency level [1]. This establishes adenylate kinases as stringent molecular filters that prevent N6-mAMP phosphorylation, a property that unmodified AMP cannot replicate in studies of m6A nucleotide metabolic routing.

Adenylate kinase discrimination
Head-to-head
AMPK3 Km(N6-mAMP)/Km(AMP) ≈ 32.5; catalytic efficiency discrimination ~13,700-fold. AMPK4 ratio ≈ 11.4; efficiency gap ~5,360-fold.
Confirms stringent enzymatic filtering; AMP cannot model methylated nucleotide routing.
Recombinant Arabidopsis AMPK3/4; n=3 independent reactions.
Nucleotide metabolism Adenylate kinase Substrate selectivity

MAPDA/ADAL Deaminase Substrate Preference

Human MAPDA (N6-methyl-AMP deaminase, also known as ADAL1) displays marked substrate specificity for N6-mAMP. Steady-state kinetic analysis reveals a Km of 12.5 ± 1.7 µM and kcat of 1.58 ± 0.12 s⁻¹ for N6-mAMP, yielding a catalytic efficiency (kcat/Km) of 126 mM⁻¹ s⁻¹ [1]. For unmodified AMP, the enzyme shows dramatically reduced activity with a Km of 32.8 ± 7.5 µM and kcat of only 0.055 ± 0.004 s⁻¹, corresponding to a kcat/Km of 1.7 mM⁻¹ s⁻¹ [1]. The 74-fold difference in catalytic efficiency (126/1.7) confirms that the N6-methyl group is a critical substrate recognition determinant. The orthologous enzymes from Arabidopsis and Aspergillus nidulans show no detectable activity toward AMP (n.d.), further underscoring the absolute requirement for the N6-methyl modification [1].

MAPDA deaminase preference
Head-to-head
Human MAPDA kcat/Km = 126 mM⁻¹ s⁻¹ (N6-mAMP) vs. 1.7 mM⁻¹ s⁻¹ (AMP); ~74-fold catalytic efficiency differential.
N6-methyl group is critical substrate determinant; AMP shows negligible activity.
Recombinant HsMAPDA; plant/fungal orthologs show no AMP activity.
m6A catabolism Nucleotide deamination RNA modification metabolism

Non-Competitive Inhibition of Adenylate Kinase II

N6-Methyladenosine 5'-monophosphate disodium salt acts as a non-competitive inhibitor of rat adenylate kinase II (AK II) with an inhibition constant Ki of 4.2 mM [1]. This non-competitive mode of inhibition—binding to the enzyme at a site distinct from the AMP substrate-binding pocket—is mechanistically distinct from the behavior of the natural substrate AMP, which acts competitively. The PubChem BioAssay record (AID 35062) for the systematic structure-activity study of AMP derivatives against rat adenylate kinase isozymes confirms that N6-substituted AMP derivatives, including N6-methyl-AMP, exhibit reduced inhibition indices for AK II compared with unmodified or C2-substituted analogs [2]. This non-competitive profile makes N6-mAMP a useful tool compound for probing adenylate kinase isozyme selectivity, a property that AMP itself cannot provide.

Adenylate kinase II inhibition
Cross-study
Ki = 4.2 mM, non-competitive inhibition (rat AK II). AMP acts competitively with Ki ≈ 0.3 mM.
Distinct inhibition mode supports isozyme selectivity probing; AMP cannot replicate non-competitive profile.
Rat adenylate kinase II, ATP present (Hai et al. 1982).
Enzyme inhibition Adenylate kinase isozyme selectivity Nucleotide pharmacology

Aqueous Solubility for m6A Immunoprecipitation

The disodium salt form of N6-methyladenosine 5'-monophosphate provides aqueous solubility of 20 mg/mL (49.36 mM in H₂O) , substantially higher than the parent nucleoside N6-methyladenosine, which exhibits water solubility ranging from 7–28 mg/mL depending on the source . For competitive elution in m6A ribonucleoprotein immunoprecipitation (m6A-RIP), a 20 mM N6-mAMP solution is typically required . The disodium salt can readily achieve this concentration (stock preparation requires only ~8.1 mg/mL for 20 mM based on MW 405.21), whereas the free acid form or the parent nucleoside would require organic co-solvents that may denature antibodies or disrupt protein-RNA complexes. Lyophilized powder stability is documented at 36 months at −20 °C, with solution stability of 3 months at −20 °C [1]. Typical commercial purity specifications range from ≥95% to ≥99.84% (HPLC) .

Aqueous solubility
Supporting evidence
20 mg/mL (49.36 mM) in H₂O; 10 mg/mL in PBS pH 7.2. Free acid or nucleoside requires organic co-solvents.
Disodium salt enables direct preparation of 20 mM stocks for m6A-RIP without antibody-denaturing solvents.
Lyophilized powder stable 36 months at −20 °C.
Formulation solubility m6A immunoprecipitation Experimental workflow

Competitive Elution for m6A Immunoprecipitation

N6-Methyladenosine 5'-monophosphate sodium salt is explicitly validated for use as a competitive eluent in N6-methyladenosine (m6A) ribonucleoprotein immunoprecipitation reactions, with commercial-grade product specifications (≥97% HPLC purity) supporting this application . The 5'-monophosphate moiety is critical, as the hapten used to raise anti-m6A antibodies (e.g., clone 17-3-4-1) is N6-methyladenosine-5'-monophosphate conjugated to BSA . Consequently, m6AMP-Na₂ specifically competes with m6A-modified RNA for antibody binding, enabling selective elution of m6A-containing transcripts. The parent nucleoside N6-methyladenosine lacks the 5'-phosphate and does not recapitulate the complete hapten structure, while unmodified AMP lacks the N6-methyl group required for antibody recognition. This dual structural requirement makes N6-mAMP-Na₂ the only chemically appropriate compound for competitive elution in m6A-RIP protocols.

Competitive elution for m6A-RIP
Data to verify
Structurally matches m6AMP-BSA hapten; both N6-methyl and 5'-phosphate required for antibody competition.
Hapten mimicry supports selective elution; protocol validation recommended per antibody clone.
Commercial vendor documentation; independent protocol verification advised.
Epitranscriptomics m6A-RIP RNA modification

Application Scenarios for m6AMP Disodium Salt


Competitive Elution for m6A-RIP and MeRIP-Seq

The disodium salt form is the definitive competitive eluent for m6A ribonucleoprotein immunoprecipitation because it structurally matches the m6AMP-BSA hapten used to generate anti-m6A antibodies . Neither the parent nucleoside m6A (lacks 5'-phosphate) nor unmodified AMP (lacks N6-methyl) can serve this role. Standard protocols use 20 mM m6AMP-Na₂ in IP buffer for selective elution of m6A-modified RNA fragments . The high aqueous solubility (20 mg/mL, 49.36 mM) enables direct preparation of concentrated stocks without organic co-solvents that would compromise antibody integrity . Researchers should procure material with ≥97% HPLC purity to minimize contaminants that may interfere with downstream RNA sequencing library preparation.

m6A RNA Catabolism via MAPDA Deaminase

For biochemical characterization of the N6-methyl-AMP deaminase (MAPDA/ADAL) pathway, authentic N6-mAMP is indispensable. Human MAPDA displays a 74-fold catalytic efficiency preference (kcat/Km) for N6-mAMP (126 mM⁻¹ s⁻¹) over AMP (1.7 mM⁻¹ s⁻¹), and plant/fungal orthologs show no detectable activity whatsoever toward unmodified AMP [1]. This absolute substrate specificity means that AMP cannot be used as a surrogate substrate to study m6A catabolism. The kinetic parameters (Km = 12.5 µM, kcat = 1.58 s⁻¹ for HsMAPDA) provide a quantitative benchmark for enzyme activity assays and inhibitor screening [1].

Adenylate Kinase Selectivity Profiling

Adenylate kinases serve as critical gatekeepers that prevent m6AMP phosphorylation to m6ATP, thereby protecting the cell from m6A misincorporation into RNA. The quantitative selectivity data—AMPK3 discriminates against N6-mAMP by 13,700-fold at the catalytic efficiency level; AMPK4 by 5,360-fold—establishes N6-mAMP as an essential probe substrate for studying this protective mechanism [1]. Unmodified AMP cannot substitute in these experiments because it is the preferred substrate. The compound's non-competitive inhibition of rat adenylate kinase II (Ki = 4.2 mM) provides an orthogonal pharmacological tool for distinguishing adenylate kinase isozyme activities [2].

Glycogen Phosphorylase b Allosteric Activation

With a Ka of 22 µM, N6-mAMP-Na₂ is approximately 21-fold more potent than AMP (half-maximal activation at ~466 µM) as an allosteric activator of glycogen phosphorylase b [3][4]. This enhanced potency makes it the preferred activator for crystallographic studies of the allosteric site in the activated state at lower nucleotide concentrations, reducing non-specific binding artifacts. For enzyme kinetic studies examining the allosteric transition of phosphorylase b, the compound's high purity (≥99.84% available from select vendors ) ensures that activation data are not confounded by contaminating nucleotides such as ATP or ADP, which act as inhibitors at the same site.

Application
Selection Property
Validation Focus
Competitive elution for m6A-RIP/MeRIP-seq
Structural hapten match (N6-methyl + 5'-phosphate) for anti-m6A antibodies
Antibody-mediated elution specificity; aqueous stock preparation without organics
m6A RNA catabolism (MAPDA/ADAL pathway)
Authentic N6-methyl-AMP substrate; high catalytic efficiency differential vs. AMP
Deaminase activity assays; inhibitor screening; metabolic routing studies
Adenylate kinase selectivity profiling
Non-competitive inhibition and Km discrimination by adenylate kinase isozymes
Isozyme-specific kinetic analysis; substrate selectivity validation
Glycogen phosphorylase allosteric activation
Reported lower activation concentration relative to AMP; allosteric site probe
Crystallographic or kinetic studies of phosphorylase activation state

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